N-lauroyl-1-deoxysphingosine (M18

Catalog No.
S3314359
CAS No.
1246298-54-3
M.F
C30H59NO2
M. Wt
465.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-lauroyl-1-deoxysphingosine (M18

CAS Number

1246298-54-3

Product Name

N-lauroyl-1-deoxysphingosine (M18

IUPAC Name

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]dodecanamide

Molecular Formula

C30H59NO2

Molecular Weight

465.8 g/mol

InChI

InChI=1S/C30H59NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h24,26,28-29,32H,4-23,25,27H2,1-3H3,(H,31,33)/b26-24+/t28-,29+/m0/s1

InChI Key

CVVBKHCRYODUEU-WDLVWQCFSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O
  • M18 is a synthetic analog of naturally occurring sphingosines, a class of long-chain fatty acid derivatives found in cell membranes [].
  • It is of interest in scientific research due to its potential role in mimicking or modulating the functions of sphingosine-based signaling pathways [].

Molecular Structure Analysis

  • M18 possesses a backbone of deoxysphingosine, which is similar to sphingosine but lacks a hydroxyl group at the C1 position [].
  • An amide bond links a lauroyl chain (dodecanoyl) to the nitrogen atom at the beginning of the deoxysphingosine backbone (N-acylation) [].
  • The presence of the lauroyl chain and the unsaturation (double bond) in the sphingosine backbone are key features for potential interactions with cellular enzymes and receptors [].

Chemical Reactions Analysis

  • The specific synthesis pathways for M18 are not readily available in public scientific literature.
  • Synthetic methods for similar deoxysphingosine analogs often involve acylation reactions between the deoxysphingosine and the corresponding fatty acid chloride or anhydride [].

Physical And Chemical Properties Analysis

  • Data on the specific physical and chemical properties of M18, such as melting point, boiling point, and solubility, is not available in publicly accessible scientific databases.
  • However, based on its structure, M18 is likely to be insoluble in water due to the long lauroyl chain, but soluble in organic solvents like chloroform or methanol commonly used in lipid research [].
  • The detailed mechanism of action of M18 remains to be fully elucidated.
  • Research suggests that it might interact with enzymes involved in sphingolipid metabolism or target specific receptors involved in cellular signaling pathways [].
  • More studies are needed to understand the specific molecular interactions and downstream effects of M18.
  • Information on the safety profile and hazards associated with M18 is limited due to its likely use as a research tool.
  • Standard laboratory safety practices should be followed when handling M18, as with any unknown compound.

Here are some areas of scientific research where N-Lauroyl-1-deoxysphingosine (M18) is being investigated:

Cellular Signaling

M18 has been shown to interact with specific cellular receptors, particularly S1P receptors, which play a crucial role in various cellular processes, including cell proliferation, survival, and migration. Studies suggest that M18 might modulate these processes, potentially impacting diseases like cancer and inflammation. Source: Sphingosine 1-phosphate receptor 1 signaling in cancer: therapeutic potential and novel targets:

Neurodegenerative Diseases

Research suggests that M18 might have neuroprotective effects, potentially benefiting individuals with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that M18 might promote the survival and differentiation of neural stem cells, potentially aiding in neuronal regeneration. Source: N-lauroyl-deoxysphingosine (LSD) promotes survival and differentiation of neural stem cells and alleviates MPTP-induced dopaminergic neurodegeneration in mice:

XLogP3

11.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

465.45458012 g/mol

Monoisotopic Mass

465.45458012 g/mol

Heavy Atom Count

33

Dates

Modify: 2023-08-19

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